
Tetrocarcin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrocarcin A is from cultures of strain No. T-90 designated as Micromonospora chalcea KY11091. Tetrocarcin has bacteriocidal activity against Bacillus subtilis, is new antitumor antibiotics.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Treatment
Tetrocarcin A, like other tetracycline antibiotics, has garnered attention for its significant environmental presence and ecological risks. Studies have highlighted the omnipresence of tetracycline antibiotics in various ecological compartments due to extensive use in veterinary, human therapy, and agricultural domains. More than 70% of these antibiotics are excreted and actively released into the environment, primarily affecting aquatic ecosystems. They exhibit high hydrophilicity and low volatility, contributing to their persistence. Concerns revolve around the ecological risks they pose, including promoting antibiotic-resistant microorganisms, which elevate human health risks by increasing certain infection susceptibilities. The residual concentrations in the environment can disrupt aquatic species' steroidogenic pathways, potentially causing endocrine disruption. However, the removal of these antibiotics from waters poses a challenge, as most wastewater treatment plants fail to eliminate them effectively. Advanced oxidation processes are proposed as alternative methods to ensure higher degradation and mineralization of tetracycline antibiotics in waters (Daghrir & Drogui, 2013).
Antitumor Mechanism and Effects
This compound has also been studied for its antitumor properties. A comprehensive review of literature covering experimental and clinical studies indicates that this compound, identified as Tetrodotoxin (TTX) in the study, exhibits antitumor mechanisms by blocking voltage-gated sodium channels in tumor cell metastasis. The studies largely focused on cancers such as prostate and breast cancer. Clinical studies have primarily explored the application of TTX in managing moderate to severe cancer-related pain. The findings suggest potential clinical use of this compound for antitumor therapy, although further research is necessary to fully ascertain its safety (Cho et al., 2015).
Medical Application in Anesthetic and Analgesic Drug Design
This compound, identified as Tetrodotoxin (TTX) in another study, has been a subject of interest due to its potent non-protein specific blocker properties of voltage-gated sodium (NaV) channels. Its selectivity, lack of affinity with heart muscle NaV channels, and inability to penetrate the blood–brain barrier make TTX an attractive candidate for anesthetic and analgesic drug design. Its efficacy has been demonstrated in various pain models including neuropathic, acute, and inflammatory pain. Studies have focused on improving TTX efficacy and safety by combining it with additional substances and drug delivery systems. Significant improvement in the effectiveness of the toxin was demonstrated when used in tandem with vasoconstrictors, local anesthetics, and chemical permeation enhancers. Encapsulation of TTX in microparticles and liposomes conjugated to gold nanorods also showed promising results (Melnikova et al., 2018).
Eigenschaften
CAS-Nummer |
73666-84-9 |
|---|---|
Molekularformel |
C54H72N2O182 |
Molekulargewicht |
1037.17 |
IUPAC-Name |
IUPAC Name: (1S,3S,4S,4aS,6aS,7Z,10S,11E,12aR,13S,20aS,20bR)-15-Formyl-13,18-dihydroxy-1,3,7,11,20a-pentamethyl-20,21-dioxo-10-({2,3,4,6-tetradeoxy-4-[(methoxycarbonyl)amino]-3-methyl-3-nitro-beta-D-xylo-hexopyra nosyl}oxy)-1,2,3,4,4a,6a,9,10,12a,13,14,20,20a,20b-tetradecahydro-16a,19-methanobenzo[b]naphtho[2,1-j]oxacyclotetradecin-4-yl 4-O-acetyl-2,6-dideoxy-3-O-[(2S,5R,6S)-5-({2,6-dideoxy-4-O-[(2S,5R,6S)-5-h ydroxy-6-methyltetrahydro-2H-pyran-2-yl]-alpha-L-ribo-hexopyranosyl}oxy)-6-methyltetrahydro-2H-pyran-2-yl]-alpha-L-ribo-hexopyranoside |
InChI |
InChI=1S/C67H96N2O24/c1-30-14-18-47(88-54-28-65(11,69(79)80)60(38(9)86-54)68-64(78)81-13)31(2)23-43-45(73)24-40(29-70)27-67(43)62(76)55(63(77)93-67)61(75)66(12)42(30)16-15-41-56(66)32(3)22-33(4)57(41)92-53-26-49(59(37(8)85-53)87-39(10)71)90-50-21-19-48(35(6)83-50)89-52-25-46(74)58(36(7)84-52)91-51-20-17-44(72)34(5)82-51/h14-16,23,27,29,32-38,41-54,56-60,72-74,76H,17-22,24-26,28H2,1-13H3,(H,68,78)/b30-14-,31-23+/t32-,33-,34-,35-,36-,37-,38+,41-,42-,43+,44+,45-,46+,47-,48+,49+,50-,51-,52-,53-,54-,56+,57-,58-,59-,60-,65-,66+,67?/m0/s1 |
InChI-Schlüssel |
ADRKQFXFMTYGSI-HCQSHQBASA-N |
SMILES |
C[C@H]1C[C@H](C)[C@H](O[C@H]2C[C@@H](O[C@H]3CC[C@@H](O[C@H]4C[C@@H](O)[C@@H](O[C@H]5CC[C@@H](O)[C@H](C)O5)[C@H](C)O4)[C@H](C)O3)[C@@H](OC(C)=O)[C@H](C)O2)[C@@H]6[C@@H]1[C@@]7(C)[C@H](/C(C)=C\C[C@H](O[C@H]8C[C@](C)([N+]([O-])=O)[C@@H](NC(OC)=O)[C@@H](C)O8)/C(C)=C/[C@@H]9[C@@H](O)CC(C=O)=CC9%10C(O)=C(C(O%10)=O)C7=O)C=C6 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Tetrocarcin A; DC-11; Antlermicin A; Antibiotic DC 11; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




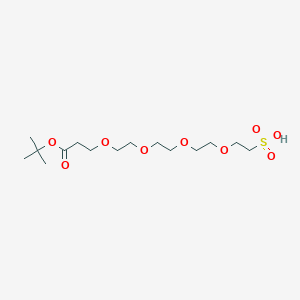
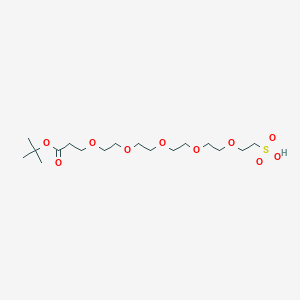
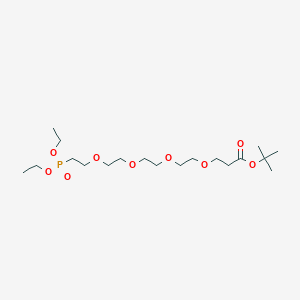
![3-[3-(3-Hydroxyphenyl)prop-2-ynyl]-1,7-dimethyl-8-methylsulfonylpurine-2,6-dione](/img/structure/B611234.png)
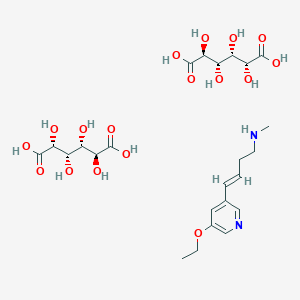

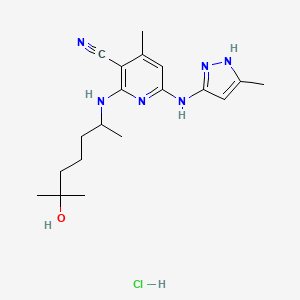
![3-[4-(3-Aminopropoxy)-7-chloro-3-(3,5-dimethylphenyl)-6-quinolinyl]phenol](/img/structure/B611243.png)

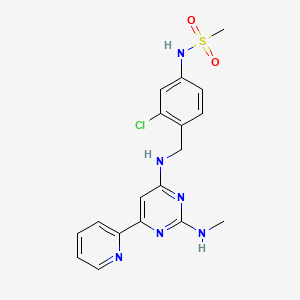
![3-[7-Trifluoromethyl-5-(2-trifluoromethyl-phenyl)-1H-benzimidazol-2-yl]-1-oxa-2-aza-spiro[4.5]dec-2-ene](/img/structure/B611248.png)

![5-{4-[3-(4-Acetylpiperazine-1-Carbonyl)phenyl]quinazolin-6-Yl}-2-Methoxypyridine-3-Carbonitrile](/img/structure/B611250.png)